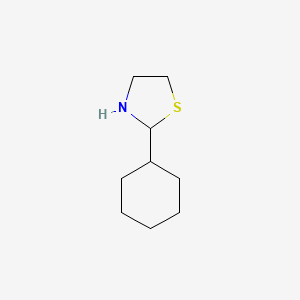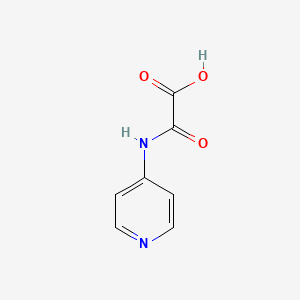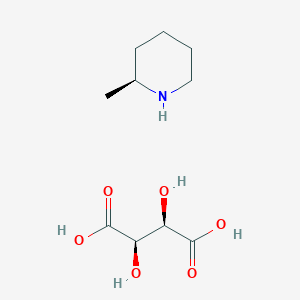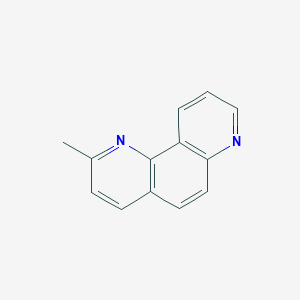
2-Methyl-1,7-phenanthroline
描述
2-Methyl-1,10-phenanthroline is a derivative of phenanthroline . It is a solid substance with a molecular weight of 194.24 . The IUPAC name for this compound is 2-methyl [1,10]phenanthroline .
Synthesis Analysis
The synthesis of methyl-substituted 1,7-phenanthroline derivatives has been achieved by condensation of 2-methylquinolin-5-amine with aromatic aldehydes and cyclic 1,3-diketones .Molecular Structure Analysis
The molecular structure of 2-Methyl-1,7-phenanthroline is stabilized by the formation of hydrogen bonds and short contacts . The molecular geometry and electron structure of molecules were theoretically evaluated using density functional theory (DFT) methods .Chemical Reactions Analysis
Phenanthrolines, including 2-Methyl-1,7-phenanthroline, are known to bind with many different metal cations to form complexes . The aromatic backbone of phenanthroline also allows for preferential adsorption on few-layer graphene (FLG) films via π–π stacking .Physical And Chemical Properties Analysis
2-Methyl-1,10-phenanthroline is a solid substance that should be stored in a sealed container at room temperature .科学研究应用
DNA Binding and Biological Activity
A study by Brodie, Collins, and Aldrich-Wright (2004) investigated the relationship between molecular structure and biological activity in platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline. It was found that different methylation patterns significantly impact the biological activity and DNA binding properties of these compounds. Some derivatives showed greater biological activity, indicating potential applications in the medical and biochemical fields (Brodie, Collins, & Aldrich-Wright, 2004).
Synthesis and Application as Ligands
O'Neill and Helquist (1999) described a process for coupling phenanthroline with ketones, which leads to the production of various substituted phenanthrolines. These compounds have potential applications as ligands in metal-promoted reactions, including asymmetric catalysis (O'Neill & Helquist, 1999).
Electrochemical Behavior and Sensing Applications
A study by Gayathri and Senthil Kumar (2014) explored the electrochemical behavior of 1,10-phenanthroline on a multiwalled carbon nanotube surface. They found applications for selective recognition of copper ions and hydrogen peroxide sensing, demonstrating the versatility of phenanthroline derivatives in electrochemical sensors (Gayathri & Senthil Kumar, 2014).
Fluorescent Probes and Ion Recognition
Melek Pamuk Algi (2016) reported the synthesis of a phenanthroline derivative that acts as a fluorescent probe for hypochlorite ion detection in aqueous solutions. This study highlights the potential of phenanthroline derivatives in developing sensitive and selective probes for ion detection (Melek Pamuk Algi, 2016).
Magnetic Properties and Ligand Effects
Research by Nocton et al. (2014) focused on the electronic structure and magnetic properties of 1,10-phenanthroline adducts. They observed that substituents on the phenanthroline ring significantly influence the electronic properties, indicating potential applications in materials science and magnetic resonance imaging (Nocton et al., 2014).
安全和危害
未来方向
属性
IUPAC Name |
2-methyl-1,7-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-9-4-5-10-6-7-12-11(13(10)15-9)3-2-8-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJFAQKFUDBKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484129 | |
| Record name | 1,7-Phenanthroline, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,7-phenanthroline | |
CAS RN |
61351-90-4 | |
| Record name | 1,7-Phenanthroline, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

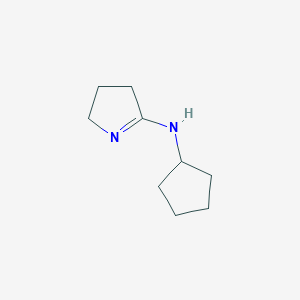
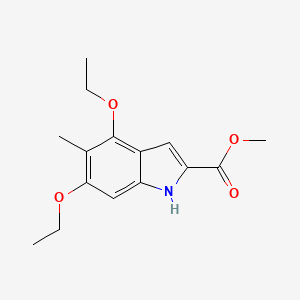
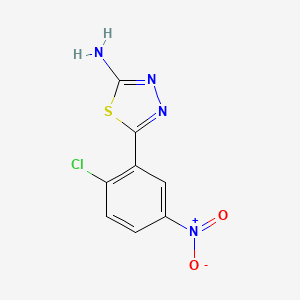
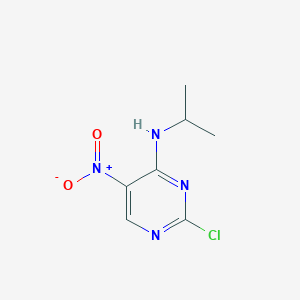

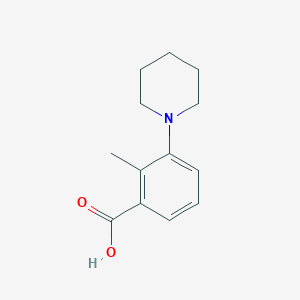
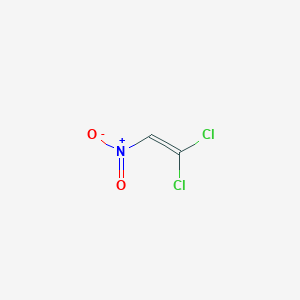

![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)
